4-Octadecanol: A Comprehensive Technical Guide on Physical Properties, Synthesis, and Industrial Applications
4-Octadecanol: A Comprehensive Technical Guide on Physical Properties, Synthesis, and Industrial Applications
Executive Summary
4-Octadecanol is a secondary long-chain fatty alcohol characterized by an 18-carbon aliphatic backbone with a hydroxyl group positioned at the C4 carbon[1]. Unlike primary fatty alcohols (e.g., 1-octadecanol or stearyl alcohol), the internal positioning of the hydroxyl group imparts unique steric and thermodynamic properties. This structural variance alters its crystallization behavior, melting point, and surface-active dynamics, making it a critical molecule in advanced polymer stabilization, nonionic surfactant synthesis, and lipid-based formulations[2]. This whitepaper details the physicochemical profile, advanced synthesis protocols, and industrial applications of 4-octadecanol, serving as a definitive guide for researchers and drug development professionals.
Chemical Identity & Structural Architecture
The structural architecture of 4-octadecanol (IUPAC: octadecan-4-ol) consists of a hydrophobic tetradecyl tail and a propyl group flanking a chiral secondary carbinol center[1]. This branching-like behavior disrupts the highly ordered crystalline packing typically seen in linear primary alcohols.
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CAS Registry Number: 856576-38-0[1]
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Molecular Formula: C18H38O[1]
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SMILES String: CCCCCCCCCCCCCC(O)CCC[3]
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FDA UNII: 4E91542L7V[3]
Physicochemical Properties
The following table summarizes the core quantitative data for 4-octadecanol, highlighting the experimental significance of each property for formulation and analytical chemistry[1],[3].
| Property | Value | Experimental Significance |
| Molecular Weight | 270.49 g/mol | Determines stoichiometric calculations for derivatization and synthesis[1]. |
| Topological Polar Surface Area | 20.2 Ų | Indicates extremely low polarity; highly lipophilic, requiring non-polar solvents (e.g., hexane, dichloromethane) for extraction[1]. |
| Hydrogen Bond Donors | 1 | Capable of forming intermolecular hydrogen bonds, influencing its melting point and viscosity compared to equivalent alkanes[1]. |
| Hydrogen Bond Acceptors | 1 | Participates in dipole interactions with polar co-solvents and surfactant headgroups[1]. |
| Rotatable Bonds | 14 | Confers high conformational flexibility, allowing the molecule to intercalate effectively into lipid bilayers or polymer matrices[1]. |
| Stereochemistry | Racemic (Defined Stereocenters: 0/1) | Synthesized chemically as a racemic mixture unless highly stereospecific biological catalysts are employed[3]. |
Advanced Synthesis Methodologies: Plasma-Assisted Oxidation
While primary fatty alcohols are readily obtained via the Ziegler process or hydrogenation of fatty acids, secondary alcohols like 4-octadecanol require targeted functionalization. A cutting-edge, eco-friendly approach involves the oxidative functionalization of n-octadecane via non-thermal atmospheric plasma [4].
The Causality of the Reaction: Dielectric barrier discharge (DBD) plasma generated in a Helium/Oxygen mixture produces highly reactive oxygen species (O•, OH•). The homolytic cleavage of C-H bonds by these radicals initiates the reaction. Because secondary C-H bonds possess a lower bond dissociation energy (~410 kJ/mol) compared to primary C-H bonds (~423 kJ/mol), hydrogen abstraction occurs preferentially at the internal carbons[4]. This thermodynamic preference leads to a mixture of secondary alcohols (including 4-octadecanol) and ketones, with minimal formation of terminal 1-octadecanol[4].
Protocol: Plasma-Assisted Synthesis of 4-Octadecanol
Self-Validating System: This protocol relies on real-time off-gas analysis to ensure reaction control and prevent thermal runaway.
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Preparation: Place 1.0 mmol of pure n-octadecane (solid at room temperature) into a 17 mm diameter glass DBD reactor chamber[4].
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Plasma Generation: Introduce a gas mixture of He/O2 (1% O2 mole fraction) at a flow rate of 1 standard liter per minute (slm)[4].
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Causality: Helium acts as a carrier gas to stabilize the micro-discharges and prevent thermal arcing, ensuring the plasma remains non-thermal. This prevents the complete combustion of the alkane into CO2.
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Reaction Parameters: Apply an alternating current with a voltage of 9 kV, frequency of 1 kHz, and a 1% duty cycle for 1 to 4 hours[4].
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Validation Check (Critical): Monitor the reactor effluent for CO2 production using an inline infrared sensor. A sudden spike in CO2 indicates over-oxidation (combustion) rather than functionalization. If CO2 exceeds 5% of the carbon mass balance, immediately reduce the input voltage to quench the thermal runaway[4].
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Product Recovery: Quench the reaction and extract the resulting mixture using dichloromethane. The optimal molar yield of C18 secondary alcohols and ketones is approximately 29.2%[4].
Plasma-driven oxidative functionalization pathway of n-octadecane yielding 4-octadecanol.
Analytical Characterization: GC-MS Isomer Resolution
Due to the structural similarity of secondary C18 alcohols, 4-octadecanol frequently co-elutes with 5-, 6-, 7-, 8-, and 9-octadecanol isomers during standard chromatographic runs[5]. To resolve these positional isomers accurately, a rigorous Gas Chromatography-Mass Spectrometry (GC-MS) protocol with prior derivatization is required.
Protocol: GC-MS Profiling of Secondary C18 Alcohols
Causality for Derivatization: Free hydroxyl groups cause peak tailing and thermal degradation in the GC inlet. Converting 4-octadecanol to its trimethylsilyl (TMS) ether increases volatility and provides distinct mass fragmentation patterns critical for identifying the exact position of the hydroxyl group[6].
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Derivatization: React 10 mg of the extracted sample with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS) in 500 µL of anhydrous pyridine at 60°C for 30 minutes.
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System Suitability (Validation): Inject a resolution standard containing known concentrations of 1-octadecanol-TMS and 8-octadecanol-TMS.
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Acceptance Criteria: The resolution factor (Rs) between the two peaks must be ≥ 1.5. If Rs < 1.5, perform column maintenance or replace the liner before proceeding with sample analysis[7].
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Chromatographic Conditions:
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Column: DB-5ms fused silica capillary (30 m × 0.25 mm × 0.25 µm)[7].
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Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min[6].
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Temperature Gradient: Initial hold at 100°C for 1 min, ramp at 10°C/min to 300°C, and hold for 10 min[6].
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Injection: 1 µL, split ratio 10:1, inlet temperature 270°C[7].
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Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV. Identify 4-octadecanol by its characteristic alpha-cleavage fragments. The cleavage adjacent to the C4 carbon yields distinct fragment ions (e.g., loss of the propyl group vs. the tetradecyl group), allowing clear differentiation from the 5-octadecanol or 8-octadecanol isomers[5].
Industrial and Pharmaceutical Applications
Polymer Stabilization (Anti-UV and Thermal Degradation)
4-Octadecanol is heavily utilized as a co-active agent in advanced stabilizer compositions designed to protect organic materials (like polypropylene) from UV light and thermal degradation[8].
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Mechanistic Causality: When combined with Hindered Amine Light Stabilizers (HALS) such as CYASORB® UV-3346, 4-octadecanol acts synergistically. Traditional low-molecular-weight surfactants migrate too rapidly to the polymer surface, causing "blooming" (unsightly supersaturation and precipitation)[8]. The 18-carbon backbone of 4-octadecanol provides sufficient Van der Waals entanglement with the polyolefin matrix to control the migration rate, while the secondary hydroxyl group alters the surface energy. This precise balance prevents surface crazing and extends the material's failure time beyond 800 hours under intense UV stress[8].
Precursor for Nonionic Surfactants and Alkyl Polyglycosides
Secondary alcohols like 4-octadecanol are critical precursors in the synthesis of specialized alkyl polyglycosides and ethoxylated nonionic surfactants[6].
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Mechanistic Causality: Ethoxylation of a secondary alcohol creates a surfactant with a highly branched-like hydrophobe geometry. This structural bulkiness disrupts ordered micellar packing, resulting in surfactants with exceptionally low pour points, reduced foaming, and rapid wetting properties compared to their primary alcohol counterparts (e.g., Steareth-series surfactants)[9].
References
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Title: 4-Octadecanol | C18H38O | CID 13109016 - PubChem Source: National Institutes of Health (NIH) / National Center for Biotechnology Information URL: [Link]
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Title: 4-OCTADECANOL - Global Substance Registration System Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]
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Title: Oxidative Functionalization of Long-Chain Liquid Alkanes by Pulsed Plasma Discharges at Atmospheric Pressure Source: ACS Sustainable Chemistry & Engineering URL: [Link]
- Title: Stabilizer compositions and methods for using same for protecting organic materials from uv light and thermal degradation (US20160145427A1)
- Title: Method for producing alkylpolyglycoside (JP6323940B2)
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Title: Stearyl Alcohol - USP-NF Source: United States Pharmacopeia (USP) URL: [Link]
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- 1. 4-Octadecanol | C18H38O | CID 13109016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. unesdoc.unesco.org [unesdoc.unesco.org]
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- 4. pubs.acs.org [pubs.acs.org]
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- 6. JP6323940B2 - Method for producing alkylpolyglycoside - Google Patents [patents.google.com]
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- 9. EP0033359A1 - A method for the alkoxylation of alkanols - Google Patents [patents.google.com]
